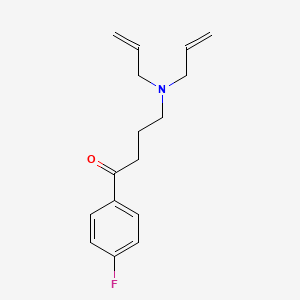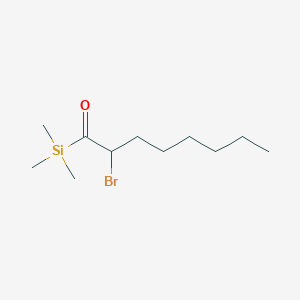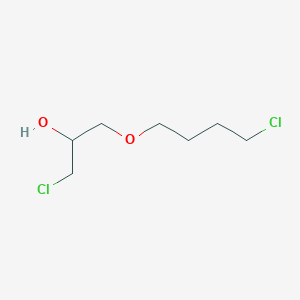![molecular formula C12H20N4 B14606452 2-[(E)-(2-Cyanobutan-2-yl)diazenyl]-2-methylhexanenitrile CAS No. 58576-99-1](/img/structure/B14606452.png)
2-[(E)-(2-Cyanobutan-2-yl)diazenyl]-2-methylhexanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-(2-Cyanobutan-2-yl)diazenyl]-2-methylhexanenitrile is an organic compound characterized by the presence of a diazenyl group (-N=N-) and nitrile groups (-C≡N). This compound belongs to the class of azo compounds, which are known for their vivid colors and are widely used in dyeing processes. The presence of the diazenyl group imparts unique chemical properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(2-Cyanobutan-2-yl)diazenyl]-2-methylhexanenitrile typically involves the diazotization of an amine precursor followed by coupling with a nitrile-containing compound. The reaction conditions often require a controlled temperature environment to ensure the stability of the diazonium intermediate. Common reagents used in the synthesis include sodium nitrite (NaNO2) and hydrochloric acid (HCl) for diazotization, followed by coupling with a nitrile compound under alkaline conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pH, and reagent addition, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(2-Cyanobutan-2-yl)diazenyl]-2-methylhexanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted nitriles and amides.
Scientific Research Applications
2-[(E)-(2-Cyanobutan-2-yl)diazenyl]-2-methylhexanenitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(E)-(2-Cyanobutan-2-yl)diazenyl]-2-methylhexanenitrile involves its interaction with cellular components, leading to various biochemical effects. The diazenyl group can undergo redox reactions, generating reactive intermediates that interact with cellular macromolecules. These interactions can disrupt cellular processes, leading to antimicrobial and cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Diazenyl Chalcones: These compounds share the diazenyl group and exhibit similar antimicrobial and antioxidant properties.
Azo Dyes: Compounds like Para Red, which also contain the diazenyl group, are used in dyeing processes.
Uniqueness
2-[(E)-(2-Cyanobutan-2-yl)diazenyl]-2-methylhexanenitrile is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
58576-99-1 |
|---|---|
Molecular Formula |
C12H20N4 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-(2-cyanobutan-2-yldiazenyl)-2-methylhexanenitrile |
InChI |
InChI=1S/C12H20N4/c1-5-7-8-12(4,10-14)16-15-11(3,6-2)9-13/h5-8H2,1-4H3 |
InChI Key |
JSNNQFFTRDOYMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C#N)N=NC(C)(CC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Benzo[h]quinolin-2(1H)-one, 3,4-dihydro-](/img/structure/B14606406.png)

![[1-(2,4-Dichlorophenyl)cyclopentyl]methanol;methanesulfonic acid](/img/structure/B14606420.png)
![{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid](/img/structure/B14606425.png)




